molecular formula C12H10O5 B3279855 Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 70160-47-3

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3279855
CAS No.: 70160-47-3
M. Wt: 234.2 g/mol
InChI Key: CFLYOJSEFYETOM-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a hydroxyl group at the 5-position of the chromene ring and an ethyl ester at the 3-position. Coumarins and their derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . This compound serves as a precursor for synthesizing pharmacologically active molecules, such as 15-lipoxygenase-1 (15-LOX-1) inhibitors, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-hydroxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLYOJSEFYETOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of m-aminophenol with methoxycarbonyl chloride, followed by the addition of acetoacetic ester and concentrated sulfuric acid . Another method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in absolute ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amides, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate can be synthesized through various methods, often involving the reaction of appropriate starting materials under specific conditions. For instance, the synthesis typically involves the use of hydrazine hydrate with ethyl 2-oxo-2H-chromene-3-carboxylate, leading to the formation of hydrazones and other derivatives which can be further modified to yield the target compound .

Table 1: Synthesis Pathways

MethodStarting MaterialConditionsYield
Hydrazine ReactionEthyl 2-oxo-2H-chromene-3-carboxylateReflux in ethanolVaries (up to 48%)
Condensation with AldehydesEthyl 3-hydrazinyl-3-oxopropanoateReflux in ethanol with piperidineHigh

Biological Activities

The compound has shown a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that silver complexes formed with this compound exhibit significant antibacterial properties. The antibacterial efficacy was evaluated against various strains, showing promising results that suggest potential therapeutic applications .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is crucial in developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Medicinal Chemistry Applications

Given its diverse biological activities, this compound is being explored for several medicinal applications:

Anti-inflammatory Agents

Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them suitable candidates for developing new anti-inflammatory drugs.

Anticancer Research

The potential anticancer activity of chromene derivatives has been highlighted in various studies. This compound could serve as a lead compound for synthesizing more potent anticancer agents.

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives in different biological assays:

Case Study 1: Antibacterial Efficacy

In a study investigating the antibacterial properties of silver complexes with this compound, it was found to inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis of antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that this compound exhibited substantial free radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative stress .

Comparison with Similar Compounds

Positional Isomers: Hydroxyl Group Variations

The position of the hydroxyl group on the chromene ring significantly influences physical properties and reactivity. Key isomers include:

Compound Name Substituent Position Molecular Formula Molecular Weight Melting Point (°C) Source
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 5-OH C₁₂H₁₀O₅ 234.21 232
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate 6-OH C₁₂H₁₀O₅ 234.21 184–186
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 7-OH C₁₂H₁₀O₅ 234.21 164–166
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate 4-OH C₁₂H₁₀O₅ 234.21 Not reported

Key Observations :

  • Melting Points : The 5-hydroxy isomer exhibits the highest melting point (232°C), followed by the 6-hydroxy (184–186°C) and 7-hydroxy (164–166°C) derivatives . This trend suggests that intramolecular hydrogen bonding or crystal packing efficiency varies with hydroxyl positioning.
  • Synthetic Relevance : The 5-hydroxy derivative is a key intermediate in synthesizing O-prenylated coumarins with 15-LOX-1 inhibitory activity, while the 6- and 7-hydroxy analogs are less explored in this context .

Substituent Variations: Functional Group Effects

Replacing the hydroxyl group with other substituents alters physicochemical and biological properties:

a. Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate
  • Substituent : 5-OCH₃ instead of 5-OH.
  • Molecular Formula : C₁₃H₁₂O₅; Molecular Weight : 248.23 .
b. Bromo- and Methoxy-Substituted Analogs
  • Example: Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate vs. its methoxy counterpart .
  • Key Difference : Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups influence electronic properties, affecting binding to biological targets. Brominated derivatives may exhibit enhanced electrophilic reactivity .

Biological Activity

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, has garnered attention for its diverse biological activities. This article delves into its antibacterial, antifungal, and anti-HIV properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C12H10O5\text{C}_{12}\text{H}_{10}\text{O}_5

This compound exhibits properties typical of coumarin derivatives, which are known for their wide range of biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its metal complexes. A notable study investigated the antibacterial efficacy of silver complexes formed with this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis30
Pseudomonas aeruginosa25
MRSANot effective

The ligand alone did not inhibit the growth of any tested strains, indicating that the antibacterial activity is significantly enhanced when complexed with silver .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. A library of coumarin derivatives, including this compound, was evaluated for their ability to inhibit fungal growth. The results indicated moderate antifungal activity against several strains, with inhibitory concentrations ranging from 80 to 130 µM .

Anti-HIV Activity

The compound's potential as an anti-HIV agent has also been explored. Research focusing on the inhibition of HIV integrase by derivatives of this compound showed promising results:

Compound ID% InhibitionIC50 (nM)
8a9070
8b9414
8c9513
8d8947

This data suggests that certain substitutions on the chromene ring enhance the compound's inhibitory effects against HIV integrase .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Metal Chelation : The presence of hydroxyl and carbonyl groups allows for effective metal ion chelation, which is crucial for its antibacterial and antiviral activities.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication processes.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Wound Infection Treatment : A study conducted in Baghdad assessed new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolated from wound infections. The results indicated significant antibacterial activity, supporting its potential use in treating infections caused by resistant strains .
  • Chagas Disease : Another investigation prepared a series of coumarin derivatives for their effect on Trypanosoma cruzi, the causative agent of Chagas disease. This compound exhibited moderate inhibitory activity, highlighting its potential as a therapeutic agent against parasitic infections .

Q & A

Q. What are the established synthetic routes for Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via the Pechmann condensation, where 5-hydroxycoumarin-3-carboxylic acid is esterified with ethanol under acidic conditions. Reaction conditions (e.g., reflux in ethanol with sulfuric acid) and purification steps (recrystallization from ethanol) are critical for yield optimization. Melting points (e.g., 232°C) and spectral data (¹H/¹³C NMR) are used to confirm purity .

Q. What spectroscopic and chromatographic methods are employed for structural characterization?

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl signals (δ ~165 ppm) confirm the coumarin core and substituents .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks .
  • HPLC : Purity (>95%) is validated using reversed-phase columns with UV detection at 254 nm (avoiding unreliable sources like BenchChem) .

Q. How are key physical properties (e.g., solubility, melting point) determined experimentally?

Melting points are measured via differential scanning calorimetry (DSC), with discrepancies (e.g., 232°C vs. literature 229–230°C) resolved by recrystallization solvent selection . Solubility is assessed in polar (DMSO, ethanol) and nonpolar solvents (hexane) for formulation studies.

Advanced Research Questions

Q. What crystallographic strategies resolve the compound’s supramolecular packing and hydrogen-bonding patterns?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via WinGX suite) identifies intermolecular interactions, such as O–H···O hydrogen bonds between hydroxyl and carbonyl groups, forming dimeric motifs. Graph-set analysis (e.g., R₂²(8) motifs) quantifies these interactions . Disorder in crystal lattices is addressed using TWINABS for data integration .

Q. How is the anti-inflammatory activity of this compound evaluated mechanistically?

  • In vitro assays : Inhibition of 15-lipoxygenase (15-LOX-1) is measured via UV spectroscopy (λ = 234 nm) using linoleic acid as substrate. IC₅₀ values are compared to reference inhibitors (e.g., nordihydroguaiaretic acid) .
  • SAR studies : Substituent effects (e.g., prenylation at C-5) are tested using analogues to optimize activity. Molecular docking (AutoDock Vina) predicts binding modes to 15-LOX-1’s active site .

Q. How are contradictions in experimental data (e.g., melting points, bioactivity) addressed?

Discrepancies in melting points may arise from polymorphism or solvent inclusion. Thermal gravimetric analysis (TGA) and variable-temperature XRD differentiate polymorphs. Bioactivity variations are investigated via controlled cell-line assays (e.g., RAW 264.7 macrophages) with standardized protocols to minimize batch-to-batch variability .

Q. What computational methods elucidate electronic properties and reactivity?

  • DFT studies : B3LYP/6-311+G(d,p) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices for electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) model solvation effects on conformation and stability .

Q. How is the compound’s stability under varying storage conditions assessed?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Photostability is tested under ICH Q1B guidelines using UV light (320–400 nm). Degradation products (e.g., hydrolyzed carboxylic acid) are characterized by LC-MS .

Methodological Notes

  • Data Validation : Cross-reference melting points and spectral data with peer-reviewed literature (e.g., Acta Crystallographica, Bioorganic & Medicinal Chemistry Letters) .
  • Software Tools : Use Olex2 for XRD visualization, Gaussian 16 for DFT, and PyMOL for protein-ligand visualization .
  • Safety : Handle using PPE (gloves, goggles) and avoid inhalation; consult SDS for hazard codes (e.g., H342: suspected genetic defects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
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Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate

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